Xylamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Xylamidine is a chemical compound classified as an amidine, specifically known for its role as a serotonin receptor antagonist. Its primary action is as an antagonist at the 5-hydroxytryptamine 2A receptor (5HT2A), with a lesser antagonistic effect on the 5-hydroxytryptamine 1A receptor (5HT1A). Due to its inability to cross the blood-brain barrier, Xylamidine is particularly useful for blocking peripheral serotonergic responses without central nervous system effects, such as sedation or interference with central serotonin agonists .

- Nucleophilic Substitution: The nitrogen atom in the amidine group acts as a nucleophile, allowing it to engage in substitution reactions with electrophilic reagents.

- Reduction: Under specific conditions, Xylamidine can be reduced to yield different derivatives.

Common reagents used in these reactions include alkyl halides for nucleophilic substitution and lithium aluminum hydride for reduction .

Xylamidine exhibits significant biological activity by acting as a peripheral antagonist of serotonin receptors. It has been shown to influence various physiological processes, such as:

- Gastrointestinal Effects: By blocking 5HT2A receptors, Xylamidine can modulate gastric emptying and food intake, making it a subject of interest in studies related to appetite regulation .

- Cardiovascular Effects: Its action on serotonin receptors can also affect cardiovascular responses, providing insights into potential therapeutic applications for cardiovascular disorders .

The synthesis of Xylamidine involves several steps:

- Alkylation of 3-Methoxyphenol: The process begins with the alkylation of 3-methoxyphenol using α-chloropropionitrile in the presence of potassium iodide and potassium carbonate in methyl ethyl ketone (MEK) to form an intermediate compound.

- Reduction: This intermediate is then reduced using lithium aluminum hydride to produce a primary amine.

- Final Reaction: The primary amine is treated with m-tolylacetonitrile under acidic conditions to yield Xylamidine. An alternative method involves reacting the primary amine directly with m-tolylacetamidine under acid catalysis .

Xylamidine has several applications in scientific research and potential therapeutic contexts:

- Research Tool: It is frequently used in pharmacological studies to investigate the role of serotonin receptors in various physiological processes.

- Potential Therapeutic Uses: Given its receptor antagonism properties, Xylamidine may be explored for treating conditions influenced by serotonin signaling, such as anxiety and gastrointestinal disorders .

Studies involving Xylamidine have focused on its interactions with serotonin receptors and their physiological implications. For instance:

- Food Intake Regulation: Research indicates that Xylamidine can reverse the effects of serotonin precursors like 5-hydroxytryptophan on food intake, suggesting its potential role in appetite control mechanisms .

- Gastric Emptying Studies: Investigations have shown that Xylamidine affects gastric emptying rates, providing further evidence of its peripheral serotonergic activity .

Xylamidine shares structural similarities with other amidines and compounds that interact with serotonin receptors. Here are some notable compounds for comparison:

| Compound Name | Structure Type | Receptor Activity | Unique Features |

|---|---|---|---|

| Benzamidine | Amidine | Serotonin receptor antagonist | Used primarily in biochemical assays |

| Diminazene | Amidines | Antiprotozoal activity | Effective against trypanosomiasis |

| Pentamidine | Amidines | Antiparasitic | Targets Pneumocystis pneumonia |

| Paranyline | Amidines | Antihypertensive | Inhibits monoamine oxidase |

Xylamidine's unique characteristic lies in its selective peripheral action on serotonin receptors without central effects, differentiating it from other compounds that may influence both central and peripheral systems .

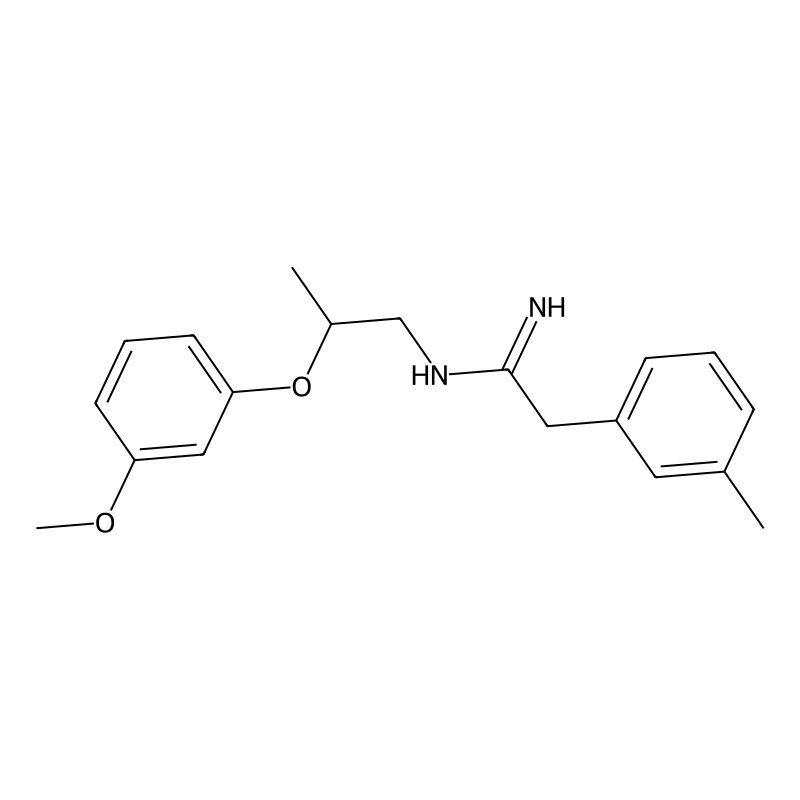

Xylamidine (IUPAC name: N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide) is a peripherally selective serotonin receptor antagonist with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol. Its structure features three primary components:

- A 3-methoxyphenoxy group linked to a propyl chain.

- A 3-methylphenyl group connected via an ethanimidamide backbone.

- A chiral center at the propyl chain’s secondary carbon, conferring stereochemical specificity.

Key Structural Features:

- The amidine functional group (RC(=NH)NH₂) enables strong hydrogen bonding and interactions with serotonin receptors.

- The 3-methoxyphenoxy moiety enhances lipid solubility, influencing pharmacokinetic properties.

- The 3-methylphenyl group contributes to steric hindrance, modulating receptor binding affinity.

Retrosynthetic Analysis and Pathway Optimization

Retrosynthetic dissection of xylamidine reveals three strategic disconnections (Figure 1):

- Amidine bond cleavage: The ethanimidamide group is derived from the condensation of a primary amine with m-tolylacetonitrile.

- Ether linkage disconnection: The 3-methoxyphenoxy-propyl segment originates from alkylation of 3-methoxyphenol with α-chloropropionitrile.

- Reductive step: Lithium aluminium hydride (LiAlH₄) reduces intermediates to primary amines.

Retrosynthetic Pathway:

- Target molecule: Xylamidine.

- Synthon 1: N-(2-(3-methoxyphenoxy)propyl)amine.

- Synthon 2: m-Tolylacetonitrile.

Key Intermediate Compounds in Multistep Synthesis

The synthesis of xylamidine involves three critical intermediates (Table 2):

- Intermediate A: 2-(3-Methoxyphenoxy)propanenitrile

- Intermediate B: 2-(3-Methoxyphenoxy)propan-1-amine

- Intermediate C: m-Tolylacetamidine

| Intermediate | Structure | Role in Synthesis |

|---|---|---|

| A | Nitrile with methoxyphenoxy-propyl chain | Precursor for amine formation |

| B | Primary amine | Reacts with nitrile to form amidine |

| C | m-Tolylacetamidine | Provides phenyl-ethanimidamide moiety |

The final step involves coupling Intermediate B and C via acid-catalyzed condensation to yield xylamidine.

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost-efficiency, safety, and scalability. Key optimizations for xylamidine production include:

Alkylation step:

Reduction step:

Amidine formation:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Butanone | MIBK |

| Reducing Agent | LiAlH₄ | H₂/Ra-Ni |

| Reaction Time | 8–12 hours | 2–4 hours (flow reactor) |

| Yield Optimization | 65–70% | 85–90% (optimized catalysis) |

These modifications reduce hazardous waste and improve throughput, aligning with green chemistry principles.

Xylamidine functions as a selective serotonin receptor antagonist with distinct binding preferences across the serotonin receptor family [1] [2] [3] [4]. The compound demonstrates primary antagonistic activity at the 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors, with secondary antagonism at the 5-hydroxytryptamine1A receptor [1] [2] [3] [4].

Primary Receptor Targets

The compound exhibits potent inhibition of both 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors [1] [2] [3] [4]. In vitro binding studies using tritiated spiperone displacement assays demonstrated that xylamidine acts as a potent inhibitor of tritiated spiperone binding to 5-hydroxytryptamine2 receptors in rat frontal cortex membranes [2] [5]. The compound shows high selectivity for 5-hydroxytryptamine2 receptor subtypes, particularly exhibiting strong affinity for both 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors [1] [4].

Competitive radioligand binding studies have confirmed xylamidine's selectivity profile, demonstrating weak micromolar affinity for targets other than serotonin receptors when screened against over 40 different receptor subtypes and off-targets [6]. This selectivity pattern underscores the compound's specificity for serotonin receptor-mediated pathways.

Secondary Receptor Interactions

Xylamidine demonstrates weaker antagonistic activity at the 5-hydroxytryptamine1A receptor compared to its effects on 5-hydroxytryptamine2 subtypes [1] [2] [3] [4]. Radioligand binding experiments using tritiated serotonin as the ligand for 5-hydroxytryptamine1 receptors in rat brain membranes showed that xylamidine was a less potent inhibitor of 5-hydroxytryptamine1 receptor binding compared to its effects on 5-hydroxytryptamine2 receptors [2] [5].

The compound's interaction with 5-hydroxytryptamine2B receptors remains less well characterized, with limited data available regarding its binding affinity and functional effects at this receptor subtype [1] [4]. This gap in characterization represents an area requiring further investigation to fully understand xylamidine's complete serotonin receptor profile.

Functional Receptor Activity

In functional assays, xylamidine demonstrates competitive antagonism of 5-hydroxytryptamine2 receptor-mediated contractile responses in isolated rat jugular vein preparations [2] [5]. The compound effectively blocks serotonin-induced vascular responses, confirming its functional antagonistic properties at peripheral 5-hydroxytryptamine2 receptors. These functional studies validate the binding data and demonstrate that xylamidine's receptor occupancy translates to physiologically relevant antagonism.

Blood-Brain Barrier Impermeability and Peripheral Specificity

The defining characteristic of xylamidine is its inability to cross the blood-brain barrier, which confers exclusive peripheral selectivity for serotonin receptor antagonism [1] [2] [3] [4]. This property distinguishes xylamidine from most other serotonin receptor antagonists and provides unique experimental and potential therapeutic advantages.

Blood-Brain Barrier Exclusion Mechanisms

Xylamidine's quaternary ammonium structure within its amidine group limits blood-brain barrier permeability [6]. The compound's molecular characteristics, including its polar nature and specific chemical modifications, prevent passive diffusion across the blood-brain barrier. The tosylate salt form of xylamidine (molecular formula C₂₆H₃₂N₂O₅S, molecular weight 484.6 g/mol) enhances solubility and stability while maintaining peripheral restriction [6] [7].

Pharmacokinetic studies have demonstrated that xylamidine does not accumulate in central nervous system tissues following systemic administration [1] [2]. This peripheral restriction is maintained across different dosing regimens and routes of administration, ensuring consistent exclusion from central nervous system compartments.

Peripheral Functional Selectivity

The peripheral selectivity of xylamidine enables selective blockade of serotonin-mediated cardiovascular and gastrointestinal responses without interfering with central serotonin signaling [1] [3] [4]. In vivo studies demonstrate that xylamidine effectively antagonizes peripheral serotonergic responses including pressor responses to intravenously administered serotonin in pithed rats at doses of 0.1 and 0.3 mg/kg intraperitoneally [2] [5].

Importantly, xylamidine fails to antagonize central serotonin-mediated responses such as the elevation of serum corticosterone concentration induced by quipazine, even at higher doses (1-3 mg/kg intraperitoneally) [2] [5]. This differential activity profile confirms that xylamidine's effects are restricted to peripheral tissues and do not involve central nervous system serotonin receptors.

Experimental Applications of Peripheral Selectivity

The unique peripheral selectivity of xylamidine makes it valuable for investigating the role of peripheral serotonin receptors in various physiological processes [8] [9] [10]. Research applications include studies of food intake regulation, where xylamidine has been used to assess peripheral serotonergic contributions to appetite control [11]. The compound has demonstrated utility in cardiovascular function studies, allowing researchers to isolate peripheral serotonin effects from central nervous system influences [8] [9].

Temperature regulation studies have employed xylamidine to investigate peripheral thermoregulatory mechanisms mediated by serotonin receptors [8] [9] [10]. The compound's ability to selectively block peripheral serotonin responses while leaving central pathways intact provides critical experimental control for distinguishing peripheral versus central contributions to physiological responses.

Comparative Analysis with Structural Analogues

Comparison with BW501C67

BW501C67 (alpha-anilino-N-2-m-chlorophenoxypropylacetamidine) represents the closest structural analogue to xylamidine in terms of pharmacological profile and peripheral selectivity [2] [5] [12]. Both compounds are peripherally selective serotonin 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptor antagonists that do not cross the blood-brain barrier [2] [12].

Pharmacological Similarities: Both xylamidine and BW501C67 demonstrate identical functional profiles in experimental studies. They exhibit equivalent potency in antagonizing peripheral vascular responses to serotonin (effective at 0.1-0.3 mg/kg intraperitoneally) while showing no antagonism of central serotonin-mediated corticosterone elevation even at higher doses (1-3 mg/kg intraperitoneally) [2] [5].

Structural Relationships: The compounds share the amidine chemical class and similar molecular architectures that confer blood-brain barrier impermeability [2] [12]. Both compounds have been co-patented for potential use in combination with serotonin 5-hydroxytryptamine2A receptor agonists, including serotonergic psychedelics, in 2023 [1] [4] [12].

Receptor Selectivity Profile: BW501C67 shows selectivity for serotonin 5-hydroxytryptamine2 receptors over α₁-adrenergic receptors, similar to xylamidine's selectivity profile [12]. Both compounds demonstrate similar binding characteristics in displacement studies of tritiated spiperone from 5-hydroxytryptamine2 receptors in rat brain tissue [2] [5].

Distinction from Methysergide

Methysergide provides a contrasting example of serotonin receptor antagonism due to its central nervous system penetration and complex pharmacological profile [13] [14] [15] [16]. Unlike xylamidine's simple peripheral antagonism, methysergide exhibits a complex pattern of receptor interactions with both agonistic and antagonistic properties depending on the receptor subtype and metabolic conversion.

Blood-Brain Barrier Penetration: Methysergide readily crosses the blood-brain barrier with only 13% oral bioavailability due to extensive first-pass metabolism to its active metabolite methylergometrine [14]. This contrasts sharply with xylamidine's complete exclusion from the central nervous system [1] [14].

Receptor Activity Profile: Methysergide demonstrates agonist activity at the 5-hydroxytryptamine2A receptor and antagonist activity at 5-hydroxytryptamine2B and 5-hydroxytryptamine2C receptors [13] [14]. Additionally, methysergide acts as a full or partial agonist at multiple 5-hydroxytryptamine1 receptor subtypes (5-hydroxytryptamine1A, 5-hydroxytryptamine1B, 5-hydroxytryptamine1D, 5-hydroxytryptamine1F) [13] [14] [16]. This complex pharmacology contrasts with xylamidine's straightforward antagonist profile.

Clinical and Safety Profile: Methysergide's clinical use was discontinued due to serious complications including retroperitoneal fibrosis and cardiac valvulopathy, with an estimated incidence of 1 in 5,000 treated patients [14] [17]. The compound also produces psychedelic effects at doses of 3.5-7.5 mg due to 5-hydroxytryptamine2A receptor activation [14]. Xylamidine's peripheral restriction eliminates these central nervous system-mediated adverse effects [1].

Metabolic Complexity: Methysergide undergoes extensive metabolism to methylergometrine, which is 10-fold more potent than the parent compound at 5-hydroxytryptamine1B and 5-hydroxytryptamine1D receptors [14]. Methylergometrine levels exceed methysergide levels by approximately 10-fold during therapy, making methysergide essentially a prodrug [14]. Xylamidine shows no evidence of similar metabolic complexity or active metabolite formation [1].

Structural Features Conferring Peripheral Selectivity

The amidine chemical class represents a key structural feature distinguishing xylamidine and BW501C67 from ergot alkaloids like methysergide [1] [3] [14]. The quaternary ammonium characteristics of the amidine group, particularly in the tosylate salt form, contribute to polar molecular properties that prevent blood-brain barrier penetration [6].

Molecular Weight Considerations: Xylamidine (312.4 g/mol base, 484.6 g/mol tosylate) demonstrates that moderate molecular size combined with appropriate polar characteristics can achieve peripheral selectivity [18] [7]. This contrasts with methysergide (353.5 g/mol), which despite similar molecular weight, readily crosses the blood-brain barrier due to its lipophilic ergot alkaloid structure [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

13717-05-0 (tosylate hemihydrate salt/solvate)

MeSH Pharmacological Classification

Wikipedia

Dates

2: Lacolley P, Owen JR, Sandock K, Lewis TH, Bates JN, Robertson TP, Lewis SJ. 5-HT activates vagal afferent cell bodies in vivo: role of 5-HT2 and 5-HT3 receptors. Neuroscience. 2006 Nov 17;143(1):273-87. Epub 2006 Oct 9. PubMed PMID: 17029799.

3: Owen JR, Bates JN, Lewis SJ. Differential effects of nitroblue tetrazolium on the hemodynamic responses elicited by activation of alpha1-adrenoceptors and 5-HT2 receptors in conscious rats. Eur J Pharmacol. 2006 Mar 27;535(1-3):248-52. Epub 2006 Mar 9. PubMed PMID: 16527267.

4: Sipe K, Leventhal L, Burroughs K, Cosmi S, Johnston GH, Deecher DC. Serotonin 2A receptors modulate tail-skin temperature in two rodent models of estrogen deficiency-related thermoregulatory dysfunction. Brain Res. 2004 Dec 3;1028(2):191-202. PubMed PMID: 15527744.

5: Dave KD, Quinn JL, Harvey JA, Aloyo VJ. Role of central 5-HT2 receptors in mediating head bobs and body shakes in the rabbit. Pharmacol Biochem Behav. 2004 Mar;77(3):623-9. PubMed PMID: 15006475.

6: Johnson KW, Nelson DL, Dieckman DK, Wainscott DB, Lucaites VL, Audia JE, Owton WM, Phebus LA. Neurogenic dural protein extravasation induced by meta-chlorophenylpiperazine (mCPP) involves nitric oxide and 5-HT2B receptor activation. Cephalalgia. 2003 Mar;23(2):117-23. PubMed PMID: 12603368.

7: Yamada J, Sugimoto Y, Yoshikawa T, Horisaka K. Hyperglycemia induced by the 5-HT receptor agonist, 5-methoxytryptamine, in rats: involvement of the peripheral 5-HT2A receptor. Eur J Pharmacol. 1997 Apr 4;323(2-3):235-40. PubMed PMID: 9128844.

8: Danuser H, Thor KB. Spinal 5-HT2 receptor-mediated facilitation of pudendal nerve reflexes in the anaesthetized cat. Br J Pharmacol. 1996 May;118(1):150-4. PubMed PMID: 8733588; PubMed Central PMCID: PMC1909481.

9: Chaouche-Teyara K, Fournier B, Safar M, Dabiré H. Systemic and regional haemodynamic effects of 1-(2,5-dimethoxy-4-iodo-phenyl)-2-aminopropane (DOI) and alpha-methyl-5-HT, in the anaesthetised rat. Clin Exp Hypertens. 1994 Nov;16(6):779-98. PubMed PMID: 7858559.

10: Zabik JE, Sprague JE, Binkerd K. Central and peripheral components of the inhibitory actions of 5-HTP on ethanol consumption in the rat. Pharmacol Biochem Behav. 1994 Mar;47(3):547-51. PubMed PMID: 8208773.

11: Eberle-Wang K, Braun BT, Simansky KJ. Serotonin contracts the isolated rat pylorus via a 5-HT2-like receptor. Am J Physiol. 1994 Jan;266(1 Pt 2):R284-91. PubMed PMID: 8304552.

12: Lawton CL, Blundell JE. 5-HT and carbohydrate suppression: effects of 5-HT antagonists on the action of d-fenfluramine and DOI. Pharmacol Biochem Behav. 1993 Oct;46(2):349-60. PubMed PMID: 8265689.

13: Bailey SP, Davis JM, Ahlborn EN. Serotonergic agonists and antagonists affect endurance performance in the rat. Int J Sports Med. 1993 Aug;14(6):330-3. PubMed PMID: 8407063.

14: Chaouche-Teyara K, Dabiré H, Fournier B, Safar M. [Peripheral and central participation in hemodynamic effects of serotonin2 receptor stimulation]. Arch Mal Coeur Vaiss. 1993 Aug;86(8):1257-61. French. PubMed PMID: 8129539.

15: Grignaschi G, Mantelli B, Samanin R. The hypophagic effect of restraint stress in rats can be mediated by 5-HT2 receptors in the paraventricular nucleus of the hypothalamus. Neurosci Lett. 1993 Apr 2;152(1-2):103-6. PubMed PMID: 8515859.

16: Pérgola PE, Sved AF, Voogt JL, Alper RH. Effect of serotonin on vasopressin release: a comparison to corticosterone, prolactin and renin. Neuroendocrinology. 1993 Mar;57(3):550-8. PubMed PMID: 8321422.

17: Meller ST, Lewis SJ, Brody MJ, Gebhart GF. Vagal afferent-mediated inhibition of a nociceptive reflex by i.v. serotonin in the rat. II. Role of 5-HT receptor subtypes. Brain Res. 1992 Jul 10;585(1-2):71-86. PubMed PMID: 1511336.

18: Bond EF, Heitkemper MM, Gruver MK. Mediation of thyrotropin-releasing hormone induced gastric motility increases in developing rats. Eur J Pharmacol. 1992 Jul 7;217(2-3):127-35. PubMed PMID: 1425933.

19: Yamada J, Sugimoto Y, Kimura I, Watanabe Y, Takeuchi N, Horisaka K. Hyperglucagonemia induced in mice by tryptamine: involvement of the peripheral 5-HT2 receptors. Eur J Pharmacol. 1992 Jun 5;216(2):307-10. PubMed PMID: 1397014.

20: Grignaschi G, Samanin R. Role of serotonin and catecholamines in brain in the feeding suppressant effect of fluoxetine. Neuropharmacology. 1992 May;31(5):445-9. PubMed PMID: 1528396.